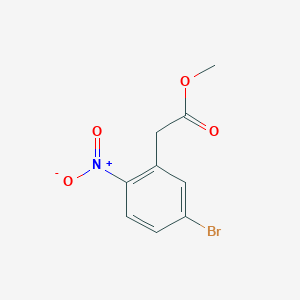

Methyl 2-(5-bromo-2-nitrophenyl)acetate

Description

Structural Characterization of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Molecular Architecture and Functional Group Analysis

The compound consists of a benzene ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position. A methylene bridge connects the aromatic system to a methyl acetate ester group.

Key structural features :

| Feature | Description | Position |

|---|---|---|

| Bromine | Electron-withdrawing substituent | C5 |

| Nitro group | Strongly electron-withdrawing meta-director | C2 |

| Methyl acetate | Ester functional group | Linked via CH₂ to C1 |

The molecular formula is C₉H₈BrNO₄ , with a molecular weight of 274.07 g/mol . The SMILES notation COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] and InChI MIXSLFKHFLGMNS-UHFFFAOYSA-N confirm its connectivity.

Crystallographic and Spectroscopic Elucidations

Crystallography

While specific crystallographic data for this compound are not publicly available, structural analogs suggest:

- Hydrogen bonding : Nitro oxygen atoms may interact with ester carbonyl oxygens or acetate methyl groups.

- Molecular packing : Bromine’s steric bulk and nitro group’s electron-withdrawing nature likely influence π-stacking or dipole-dipole interactions.

Spectroscopic Data (Inferred)

Infrared (IR) Spectroscopy :

| Functional Group | Expected Peaks (cm⁻¹) |

|---|---|

| Ester C=O | ~1714 (strong) |

| Nitro NO₂ | ~1520 (asymmetric), ~1350 (symmetric) |

| C-Br | ~600 (weak) |

Nuclear Magnetic Resonance (NMR) :

| Proton Environment | Expected δ (ppm) |

|---|---|

| Acetate methyl | ~3.7 (s, 3H) |

| Aromatic protons | ~7.4–8.2 (multiplet) |

| Methylene (CH₂) | ~4.2–4.5 (t, 2H) |

Mass Spectrometry (MS) :

| Fragment | Observed m/z |

|---|---|

| [M]+ | 274.97 (C₉H₈BrNO₄) |

| [M - Br]+ | 194.97 (C₉H₈NO₄) |

| [M - COOCH₃]+ | 171.97 (C₆H₅BrNO₂) |

Electronic Effects of Bromine and Nitro Substituents

Bromine’s Electronic Influence

Bromine exhibits inductive electron withdrawal (-I effect) due to its electronegativity but resonance donation (+M effect) via p-orbital overlap. This competing effect makes bromine an ortho/para-directing deactivator .

Impact on Reactivity :

| Reaction Type | Outcome |

|---|---|

| Electrophilic substitution | Slower than benzene due to deactivation |

| Nucleophilic substitution | Facilitated at C5 (bromine’s position) |

Nitro Group’s Electronic Influence

The nitro group is a strong electron-withdrawing group (-I and -M effects), rendering the ring electron-deficient. It directs electrophiles to the meta position relative to itself.

Combined Effects :

| Substituent | Position | Dominant Effect |

|---|---|---|

| Bromine | C5 | -I (inductive) |

| Nitro | C2 | -I/-M (strong deactivation) |

Regioselectivity : The nitro group’s meta-directing nature dominates, directing incoming electrophiles to C4 (meta to nitro) or C6 (para to bromine). Bromine’s para-directing influence is suppressed by the nitro group’s stronger deactivation.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXSLFKHFLGMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678840 | |

| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189748-25-2 | |

| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-(5-bromo-2-nitrophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(5-bromo-2-nitrophenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form nitroso compounds, which can further interact with biological molecules. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds with biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below compares methyl 2-(5-bromo-2-nitrophenyl)acetate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings

Electronic and Steric Effects

- Nitro and Bromo Substituents : The electron-withdrawing nitro group at C2 and bromine at C5 in this compound create a polarized aromatic ring, enhancing electrophilic substitution reactivity compared to analogs like methyl 2-(4-bromo-2-nitrophenyl)acetate. The ortho-nitro group also introduces steric hindrance, affecting coupling reactions (e.g., Suzuki-Miyaura) .

- Ester Group Flexibility : The methyl acetate moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to benzoate esters (e.g., methyl 5-bromo-2-nitrobenzoate), which exhibit lower solubility due to rigid planar structures .

Crystallographic Behavior

- Intermolecular Interactions: Unlike ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, which forms O–H⋯O hydrogen-bonded chains , this compound lacks strong hydrogen-bond donors, leading to weaker C–H⋯O interactions and offset π-π stacking in its crystal lattice. This results in lower melting points (~79–81°C) compared to hydroxylated analogs .

Commercial and Industrial Relevance

- Availability : this compound is commercially accessible (e.g., Combi-Blocks, 97% purity), whereas analogs like methyl 2-(4-bromo-2-nitrophenyl)acetate are less commonly stocked .

- Cost Efficiency: Ethyl 2-(5-bromo-2-nitro-anilino)acetate offers higher synthetic yields (80%) but requires additional purification steps due to byproduct formation, increasing production costs .

Biological Activity

Methyl 2-(5-bromo-2-nitrophenyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrNO4, characterized by a bromine atom, a nitro group on the phenyl ring, and an acetate ester functional group. The presence of these functional groups is significant as they contribute to the compound's reactivity and biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances lipophilicity and potential interactions with biological molecules. |

| Nitro Group | Associated with various biological activities, including antimicrobial effects. |

| Acetate Group | Provides ester functionality, influencing solubility and reactivity. |

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA interaction or interference with cell signaling pathways. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in various cancer models.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes, altering their activity.

- DNA Binding : Nitro-substituted compounds are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

- Receptor Modulation : It may also bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for antimicrobial action.

- Cancer Cell Line Analysis : In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to control groups.

Synthesis and Applications

This compound can be synthesized through several methods:

- Bromination and Nitration : Starting from 2-nitrophenol, bromination followed by esterification with methanol yields the desired product.

- Direct Esterification : This involves reacting 5-bromo-2-nitrobenzoic acid with methanol under acidic conditions.

The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, further emphasizing its relevance in medicinal chemistry.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2-(5-bromo-2-nitrophenyl)acetate generally involves:

- Formation of the 5-bromo-2-nitrophenylacetic acid intermediate through halogenation and nitration of an aromatic precursor.

- Conversion of the carboxylic acid group to the methyl ester by esterification or direct methylation.

Two main approaches are reported:

Preparation of 5-bromo-2-nitrophenylacetic Acid Intermediate

One of the most detailed and industrially relevant methods involves the reaction of bromonitrotoluene derivatives with sodium metal to form sodium benzyl derivatives, followed by carboxylation with carbon dioxide to yield the corresponding phenylacetic acid derivative.

Sodium Metal Mediated Carboxylation

- Starting Material: 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene

- Reagents and Conditions:

- Sodium metal in cyclohexane solvent

- Temperature control during addition (0°C to 50°C)

- Stirring and heating for rearrangement (up to 150°C)

- Carboxylation with CO₂ gas at 25–45°C, flow rate ~0.8–1.0 L/min for 3 hours

- Workup:

- Deactivation of excess sodium with methanol

- Extraction and acidification with dilute hydrochloric acid

- Ether extraction and solvent removal under reduced pressure

- Yield: High yields reported, typically 94.6% to 96.6%

- Product: 4-bromo-2-nitrophenylacetic acid as colorless crystals with aromatic odor

This method is notable for its high yield and scalability, suitable for industrial production.

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Sodium metal reaction | 2-chloro-4-bromo-6-nitrotoluene, 0–50°C | Formation of sodium benzyl species |

| Rearrangement | Heating to 40–150°C, 5 hours | Sodium 4-bromo-2-nitrobenzyl |

| Carboxylation | CO₂ at 25–45°C, 0.8–1.0 L/min, 3 hours | Sodium 4-bromo-2-nitrophenylacetate |

| Workup | Acidification, ether extraction | 94.6–96.6% yield of acid |

Esterification to this compound

After obtaining the 5-bromo-2-nitrophenylacetic acid intermediate, methylation to the methyl ester is typically performed by:

- Fischer esterification: Reacting the acid with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) and reflux conditions.

- Direct methylation: Using methylating agents such as diazomethane or methyl iodide in the presence of a base.

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-bromo-2-nitrophenyl)acetate, and what factors influence yield optimization?

The synthesis typically involves bromination and esterification steps. For example, tert-butyl analogs are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, where bromine and nitro groups are introduced sequentially. Key factors include reaction temperature (optimized between 0–25°C to minimize side reactions) and stoichiometric control of brominating agents (e.g., NBS or Br₂). A reference yield of 80% has been reported for structurally similar esters under controlled conditions .

Q. How does the electronic interplay between bromine and nitro substituents affect the compound’s reactivity?

The bromine atom (electron-withdrawing via inductive effects) and nitro group (strong electron-withdrawing via resonance) create an electron-deficient aromatic ring. This enhances electrophilic substitution at specific positions while reducing nucleophilic attack on the ester moiety. For instance, the nitro group directs further substitution to the meta position relative to itself, as observed in nitration or sulfonation reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine-induced deshielding of adjacent protons).

- Mass Spectrometry (HRMS) : To verify molecular weight (C₉H₈BrNO₄, theoretical MW: 290.97 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions, using software like SHELX for refinement .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve discrepancies in bond-length measurements?

Discrepancies often arise from thermal motion or twinning. Using SHELXL (SHELX suite), researchers can apply:

- Anisotropic refinement for heavy atoms (Br, O, N).

- Twinning matrix analysis for crystals with pseudo-symmetry.

- Hydrogen bonding constraints to stabilize geometry, particularly for the ester and nitro groups. A case study reported R₁ = 0.0544 and wR₂ = 0.1735 after refinement, with hydrogen bonds forming dimeric structures .

Q. What strategies mitigate competing side reactions during functional group transformations (e.g., nitro reduction)?

Selective reduction of the nitro group to an amine requires careful catalyst selection:

- Catalytic Transfer Hydrogenation : Pd/C with ammonium formate avoids over-reduction of the bromine substituent.

- Protection-Deprotection : Temporary silylation of the ester group prevents hydrolysis during acidic conditions. Competing bromine displacement is minimized by using polar aprotic solvents (e.g., DMF) .

Q. How do solvent effects influence the compound’s stability in long-term storage?

Stability studies suggest:

- Non-polar solvents (e.g., hexane) : Reduce ester hydrolysis but may lead to bromine dissociation at >40°C.

- Aromatic solvents (e.g., toluene) : Stabilize the nitro group via π-π interactions, extending shelf life to >12 months at −20°C. Degradation products (e.g., bromophenols) are monitored via HPLC with a C18 column and UV detection at 254 nm .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

- Nitro group : Forms hydrogen bonds with catalytic residues (e.g., serine hydrolases).

- Bromine : Enhances hydrophobic binding in pocket regions. A study on cytochrome P450 isoforms showed inhibitory potential (IC₅₀ ~15 µM), suggesting competitive binding at the heme center .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic phases?

Discrepancies arise from pH-dependent solubility. Experimental data show:

Q. Why do different studies report varying regioselectivity in electrophilic substitutions?

Regioselectivity depends on the electrophile’s hardness:

- Hard electrophiles (e.g., NO₂⁺) : Attack the meta position to the nitro group.

- Soft electrophiles (e.g., Br⁺) : Prefer the para position to bromine. Contradictions are resolved by analyzing reaction conditions (e.g., solvent polarity, Lewis acid catalysts) .

Methodological Tables

Table 1. Synthetic Optimization Parameters for this compound

Table 2. Crystallographic Refinement Metrics Using SHELX

| Metric | Value | Significance |

|---|---|---|

| R₁ (all data) | 0.0544 | Measures model accuracy |

| wR₂ (F²) | 0.1735 | Weighted residual |

| Hydrogen Bonds | 2 per dimer | Stabilizes crystal packing |

| Source : |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.